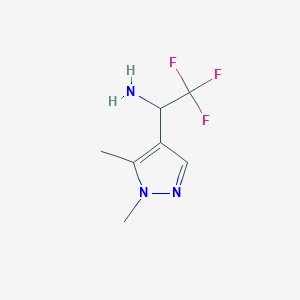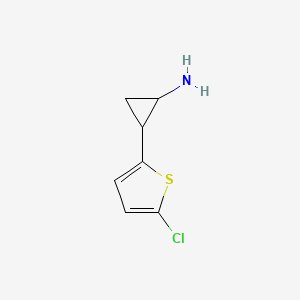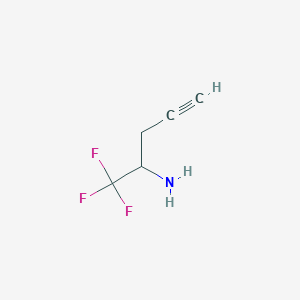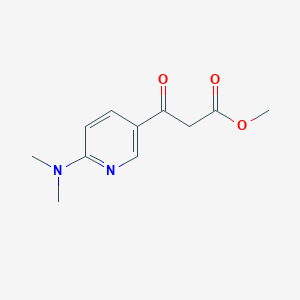
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its chloromethyl group at the 6-position and methyl groups at the 3 and 4 positions, making it a versatile intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride typically involves the chloromethylation of 3,4-dimethylpyridazine. One common method includes the reaction of 3,4-dimethylpyridazine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.
Starting Material: 3,4-dimethylpyridazine
Reagents: Formaldehyde, hydrochloric acid
Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures
The reaction proceeds as follows:
3,4-dimethylpyridazine+CH2O+HCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, enhancing the efficiency and safety of the process.
化学反应分析
Types of Reactions
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include azidomethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products can include reduced pyridazine derivatives or dechlorinated compounds.
科学研究应用
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride has several applications across various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism by which 6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, modifying their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function.
相似化合物的比较
Similar Compounds
- 6-(Chloromethyl)pyridazine
- 3,4-Dimethylpyridazine
- 6-(Bromomethyl)-3,4-dimethylpyridazine
Uniqueness
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both methyl groups and a chloromethyl group allows for a wide range of chemical modifications, making it a valuable intermediate in synthetic chemistry.
This compound’s versatility and reactivity make it a significant subject of study in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.
属性
分子式 |
C7H10Cl2N2 |
|---|---|
分子量 |
193.07 g/mol |
IUPAC 名称 |
6-(chloromethyl)-3,4-dimethylpyridazine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-3-7(4-8)10-9-6(5)2;/h3H,4H2,1-2H3;1H |
InChI 键 |
KIPVPBHIWRNQFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN=C1C)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)



